An In-Depth Technical Guide to 2,4,4'-Trihydroxybenzophenone for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2,4,4'-Trihydroxybenzophenone for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
2,4,4'-Trihydroxybenzophenone is a hydroxylated derivative of benzophenone, a class of aromatic ketones widely recognized for their ultraviolet (UV) absorbing properties. This compound, identified by CAS number 1470-79-7, features a benzophenone core with three hydroxyl groups strategically positioned on its two phenyl rings.[1][2][3] This specific substitution pattern not only enhances its photostability but also imparts significant biological activities, making it a molecule of substantial interest in materials science, cosmetics, and pharmacology.
Historically, hydroxybenzophenones have been synthesized and utilized as UV stabilizers in plastics, coatings, and sunscreen formulations to prevent photodegradation.[4][5] However, recent research has unveiled a more complex profile for 2,4,4'-trihydroxybenzophenone, highlighting its potential as both a valuable pharmacological tool and a compound requiring careful toxicological assessment due to its endocrine-disrupting capabilities.[4][6][7]
This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It consolidates critical data on its physicochemical properties, provides validated protocols for its synthesis and analysis, and delves into its biological mechanism of action, supported by authoritative references.
Chemical Identity and Physicochemical Properties
Correctly identifying and understanding the fundamental properties of a compound is the bedrock of reproducible research.
-
IUPAC Name : (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone[8]
-
Synonyms : Benzophenone, 2,4,4'-trihydroxy-[3]
The physical and chemical properties of 2,4,4'-trihydroxybenzophenone are summarized in the table below. These parameters are crucial for designing experimental conditions, from solvent selection for synthesis and purification to formulation for biological assays.
| Property | Value | Source(s) |
| Appearance | White to light yellow/orange powder or crystal | [3][9] |
| Melting Point | 197-204 °C | [3][10] |
| Boiling Point | ~332.2 °C (rough estimate) | [3] |
| LogP (XLogP3) | 2.6 - 2.86 | [3][8] |
| PSA (Polar Surface Area) | 77.8 Ų | [3][8] |
| Solubility | Data not widely available, but hydroxybenzophenones are generally soluble in alcohols and other polar organic solvents. |
Chemical Structure Diagram:
The molecular structure, characterized by a carbonyl bridge between a di-hydroxylated phenyl ring and a mono-hydroxylated phenyl ring, is the key to its functionality.
Caption: Chemical structure of 2,4,4'-Trihydroxybenzophenone.
Synthesis and Characterization
Synthetic Pathway: Friedel-Crafts Acylation
The most common and industrially relevant method for synthesizing hydroxybenzophenones is the Friedel-Crafts acylation.[11][12] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic compound (resorcinol) with an acylating agent (p-hydroxybenzoic acid), typically facilitated by a Lewis acid catalyst like zinc chloride (ZnCl₂) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[13][14]
Causality of Reagent Choice:
-
Resorcinol: Chosen as the nucleophilic substrate due to its highly activated aromatic ring. The two hydroxyl groups are strong activating groups, directing the electrophilic attack to the ortho and para positions.
-
p-Hydroxybenzoic Acid: Serves as the source of the acyl group.
-
Zinc Chloride (ZnCl₂): A moderately strong Lewis acid that coordinates with the acylating agent, increasing its electrophilicity and generating the reactive acylium ion intermediate.[15]
-
Phosphorus Oxychloride (POCl₃): Acts as a dehydrating agent and solvent, driving the reaction forward. It can also participate in the activation of the carboxylic acid.
-
Sulfolane: Often used as a high-boiling, polar aprotic solvent to ensure homogeneity and allow for higher reaction temperatures, which can improve yields.[13][14]
Experimental Protocol: Synthesis
The following protocol is a representative procedure based on established methods.[13]
Materials:
-
Resorcinol
-
p-Hydroxybenzoic acid
-
Zinc chloride (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Sulfolane (optional, as solvent)
-
Hydrochloric acid (2M)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add resorcinol, p-hydroxybenzoic acid, and anhydrous zinc chloride.[13] A typical molar ratio is approximately 1.2:1:2 (Resorcinol:Acid:ZnCl₂).
-
Solvent Addition: Add phosphorus oxychloride (and sulfolane, if used) to the flask under a nitrogen atmosphere. The mixture will become a stirrable slurry.
-
Reaction: Heat the mixture with stirring to 65-75 °C.[13] Maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane).
-
Work-up & Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a beaker containing ice and 2M HCl. This step hydrolyzes the reaction intermediates and quenches the catalyst. A precipitate will form.
-
Isolation: Stir the acidic slurry for 30-60 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: The crude product is best purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or boiling water, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C to a constant weight. The expected yield is typically above 70%.[13]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2,4,4'-Trihydroxybenzophenone.
Spectroscopic Profile
Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The data below are representative of 2,4,4'-trihydroxybenzophenone.
| Technique | Key Features and Interpretation |
| ¹H NMR | Expected signals would include aromatic protons on both rings. The protons on the di-substituted ring would show a distinct splitting pattern (doublets and doublet of doublets). The protons on the mono-substituted ring would appear as two distinct doublets (AA'BB' system). Broad singlets corresponding to the three hydroxyl protons would also be present, which would be exchangeable with D₂O. |
| ¹³C NMR | The spectrum would show 13 distinct carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (~190-200 ppm). Carbons attached to hydroxyl groups would be shifted downfield compared to other aromatic carbons. |
| IR Spectroscopy | - Broad O-H stretching band (~3200-3600 cm⁻¹)- Aromatic C-H stretching (~3000-3100 cm⁻¹)- Strong C=O stretching of the ketone (~1620-1650 cm⁻¹)- Aromatic C=C ring stretching (~1450-1600 cm⁻¹) |
| UV-Vis Spectroscopy | Exhibits strong absorbance in the UV-A and UV-B regions, characteristic of hydroxybenzophenones, with absorption maxima typically around 290 nm and 325 nm. This profile is the basis for its use as a UV filter. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 230. In negative ion mode ESI-MS, a prominent peak at m/z 229 [M-H]⁻ is expected.[8] Characteristic fragmentation patterns would involve cleavage at the carbonyl group. |
Biological Activity and Toxicological Profile
While highly effective as a UV absorber, 2,4,4'-trihydroxybenzophenone is also recognized for its significant biological activity, primarily as an endocrine-disrupting chemical (EDC).
Mechanism of Action: Estrogenic and Anti-Androgenic Effects
Numerous studies have demonstrated that 2,4,4'-trihydroxybenzophenone possesses both estrogenic and anti-androgenic properties.[4][6] In fact, among many benzophenone derivatives tested, it often shows the highest activity.[4][7]
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Estrogenic Activity: The compound acts as an agonist for the estrogen receptor (ER). The presence of the 4'-hydroxyl group is considered crucial for binding to the ER ligand-binding pocket, mimicking the action of the natural hormone 17β-estradiol.[4][7] Upon binding, it induces conformational changes in the receptor, leading to dimerization, nuclear translocation, and the transcription of estrogen-responsive genes. This activity has been confirmed in both in vitro reporter gene assays and in vivo uterotrophic assays in rats.[4][16]
-
Anti-Androgenic Activity: In addition to its estrogenic effects, it can act as an antagonist to the androgen receptor (AR). It competitively inhibits the binding of androgens like dihydrotestosterone (DHT), thereby blocking the normal signaling pathway and inhibiting the expression of androgen-dependent genes.[4]
Caption: Simplified pathway of estrogenic action for 2,4,4'-Trihydroxybenzophenone.
In Vitro Protocol: Estrogen Receptor Competitive Binding Assay
This protocol outlines a method to quantify the binding affinity of 2,4,4'-trihydroxybenzophenone to the estrogen receptor alpha (ERα).
Principle: This is a competitive binding assay where the test compound (2,4,4'-THBP) competes with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to a fixed amount of recombinant human ERα. The amount of radioligand displaced is proportional to the binding affinity of the test compound.
Materials:
-
Recombinant human ERα protein
-
[³H]-Estradiol (radiolabeled ligand)
-
2,4,4'-Trihydroxybenzophenone (test compound)
-
Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol)
-
Dextran-coated charcoal suspension
-
Scintillation vials and cocktail
-
Microplate or microcentrifuge tubes
Procedure:
-
Compound Dilution: Prepare a serial dilution of 2,4,4'-trihydroxybenzophenone in the assay buffer, ranging from nanomolar to micromolar concentrations.
-
Binding Reaction: In microcentrifuge tubes, combine:
-
A fixed concentration of [³H]-Estradiol (typically at its Kd value).
-
A fixed concentration of ERα protein.
-
Varying concentrations of the test compound or vehicle control.
-
-
Incubation: Incubate the mixture at 4 °C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound/Free Ligand: Add a cold dextran-coated charcoal suspension to each tube. Incubate on ice for 10-15 minutes with intermittent vortexing. The charcoal binds the free [³H]-Estradiol.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 2,000 x g) for 10 minutes at 4 °C to pellet the charcoal.
-
Quantification: Carefully transfer a known volume of the supernatant (containing the protein-bound [³H]-Estradiol) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This value can be used to determine the binding affinity (Ki).
Toxicological Summary
The endocrine-disrupting properties of 2,4,4'-trihydroxybenzophenone raise toxicological concerns, particularly regarding its impact on aquatic ecosystems.
| Endpoint | Organism | Value | Toxicity Level | Source |
| 96 h-EC₅₀ | Chlorella vulgaris (Algae) | 3.50 mg/L | High | [7][17][18] |
| 48 h-LC₅₀ | Daphnia magna (Crustacean) | 3.74 mg/L | High | [7][17][18] |
| GHS Classification | Human | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Warning | [3][8] |
The high acute toxicity to aquatic organisms highlights the potential environmental risk associated with the release of this compound into waterways.[7][17][19] Its use and production warrant careful management to prevent adverse ecological effects.[7]
Conclusion
2,4,4'-Trihydroxybenzophenone is a molecule with a dual identity. On one hand, its chemical structure provides excellent UV-absorbing capabilities, making it a valuable photostabilizer. On the other, this same structure confers potent endocrine-disrupting activities, positioning it as a compound of significant toxicological and pharmacological interest. For researchers and drug development professionals, a thorough understanding of its synthesis, physicochemical properties, and biological mechanisms is essential for harnessing its potential applications or mitigating its risks. The protocols and data presented in this guide serve as a foundational resource for further investigation into this multifaceted compound.
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Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. [Link]
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Zhang, C., et al. (2011). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. ResearchGate. [Link]
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Nakagawa, Y., & Tay, K. C. (2001). Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens. Journal of Health Science, 47(4), 356-363. [Link]
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Chen, T., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PLoS One, 16(4), e0249915. [Link]
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Varlamov, A. V., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29685-29723. [Link]
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